(E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H18ClF3N2O2 and its molecular weight is 410.82. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Compounds with heterocyclic structures, similar to the specified chemical, are frequently explored for their potential in drug discovery and development due to their diverse biological activities. For instance, heterocyclic compounds that incorporate elements like pyridine, piperidine, and chlorophenyl groups have been synthesized and investigated for their anticancer, antimicrobial, and other therapeutic effects.
Anticancer and Antimicrobial Agents : Research into compounds with chlorophenyl and pyridine structures has demonstrated potential anticancer and antimicrobial applications. For example, the synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines showed significant anticancer activity against a panel of 60 cancer cell lines and exhibited in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Antimicrobial Activity : The molecular structure, quantum chemical, and topological analysis of compounds containing chlorophenyl groups have contributed to understanding their binding affinities and antimicrobial properties. Such studies provide insights into overcoming microbial resistance to drugs (Sivakumar et al., 2021).
Synthesis and Spectral Characterization : The exploration of novel synthetic pathways to create compounds with specific heterocyclic frameworks is crucial for the development of new therapeutic agents. Research into the synthesis and characterization of complexes, including those with pyridine and piperidine, can lead to the discovery of compounds with unique properties suitable for various applications (Amirnasr et al., 2001).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O2/c21-17-4-2-1-3-14(17)5-8-19(27)26-11-9-16(10-12-26)28-18-7-6-15(13-25-18)20(22,23)24/h1-8,13,16H,9-12H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXMWIUYVHJBY-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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